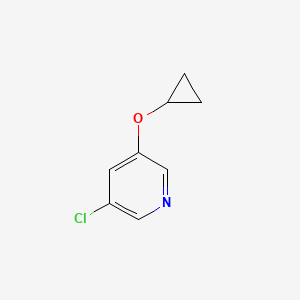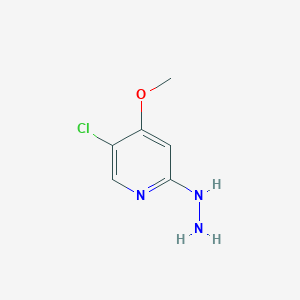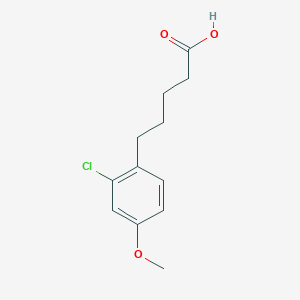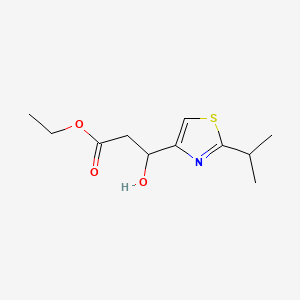
Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate is a chemical compound that belongs to the class of esters. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-Hydroxy-3-(2-methyl-4-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(2-ethyl-4-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(2-propyl-4-thiazolyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate is unique due to the presence of the isopropyl group on the thiazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H17NO3S |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2-propan-2-yl-1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C11H17NO3S/c1-4-15-10(14)5-9(13)8-6-16-11(12-8)7(2)3/h6-7,9,13H,4-5H2,1-3H3 |
InChI Key |
RHEHZVCTYIMFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CSC(=N1)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


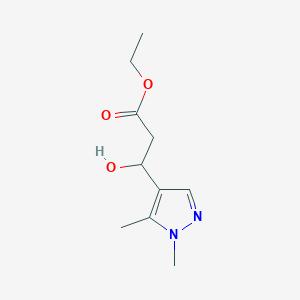


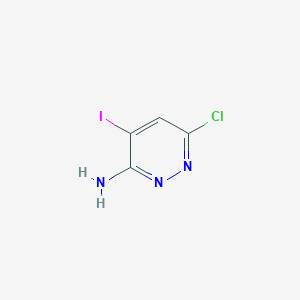
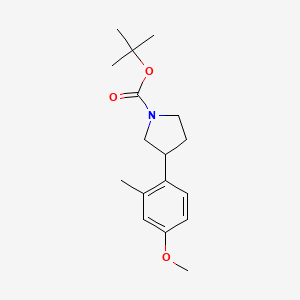
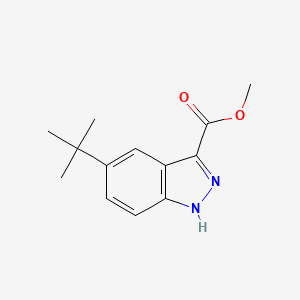
![2-[4-(Butan-2-ylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13667955.png)

